molecular formula C11H15Cl2N3 B2752372 (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 1423040-61-2

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride

Katalognummer: B2752372
CAS-Nummer: 1423040-61-2
Molekulargewicht: 260.16
InChI-Schlüssel: GIGVQPSJEXMKPL-WWPIYYJJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride is a chiral amine derivative featuring an imidazole-substituted phenyl group. Its molecular formula is C₁₁H₁₄ClN₃ (hydrochloride form) or C₁₁H₁₅Cl₂N₃ (dihydrochloride form), with a molecular weight of 223.70 g/mol (hydrochloride) or 260.16 g/mol (dihydrochloride) . The compound is structurally characterized by:

  • A (1S)-configured chiral center.
  • A 4-(1H-imidazol-1-yl)phenyl substituent.
  • Dihydrochloride salt formation, enhancing aqueous solubility and stability .

This compound has been listed as discontinued in commercial catalogues (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or pharmacological performance .

Eigenschaften

IUPAC Name

(1S)-1-(4-imidazol-1-ylphenyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14;;/h2-9H,12H2,1H3;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGVQPSJEXMKPL-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423040-61-2
Record name (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride typically involves the formation of the imidazole ring followed by the attachment of the phenyl and ethanamine groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing biochemical pathways. The phenyl and ethanamine groups may enhance the compound’s binding affinity and specificity, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: (1R)-1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-amine Dihydrochloride

Key Differences :

Property (1S)-Isomer (1R)-Isomer
CAS Number 1394051-19-4 1421607-30-8
Substituent Position Imidazole at para -position on phenyl Imidazole at meta -position on phenyl
Molecular Formula C₁₁H₁₅Cl₂N₃ C₁₁H₁₅Cl₂N₃
Molecular Weight 260.16 g/mol 260.16 g/mol
Chirality S-configuration R-configuration
Commercial Availability Discontinued Temporarily out of stock

Implications :

  • Stereochemistry : The S- and R-configurations may lead to divergent binding affinities to biological targets (e.g., receptors or enzymes) .
Nitroimidazole Derivatives

Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () share a phenyl-imidazole backbone but differ in functional groups:

Property Target Compound Nitroimidazole Derivative
Functional Groups Amine, imidazole Nitro, chloromethyl, methyl groups
Reactivity Basic amine (protonatable) Electrophilic chloromethyl group
Synthetic Route Likely via TDAE methodology* Chlorination with SOCl₂
Applications Discontinued (unknown pharmacology) Intermediate for antitubercular agents

Implications :

  • The nitro group in derivatives from confers redox activity, making them suitable for prodrug activation in antiparasitic applications. In contrast, the target compound’s amine group may limit such reactivity but improve bioavailability .
Piperidine-Imidazole Hybrids

Enamine Ltd’s 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride () shares structural motifs:

Property Target Compound Piperidine-Imidazole Hybrid
Core Structure Phenyl-ethylamine + imidazole Piperidine + carboxylate + ethylamine
Molecular Weight 260.16 g/mol 301.26 g/mol
Salt Form Dihydrochloride Dihydrochloride
Pharmacological Role Unknown (discontinued) Likely CNS-targeting (e.g., serotonin modulation)

Implications :

Tables for Comparative Analysis

Table 1: Physicochemical Properties
Compound Molecular Weight Salt Form Substituent Position
(1S)-1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride 260.16 Dihydrochloride Para
(1R)-1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride 260.16 Dihydrochloride Meta
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 293.73 None Para
Table 2: Commercial and Pharmacological Status
Compound Availability Potential Application
(1S)-Isomer Discontinued Unknown (likely preclinical)
(1R)-Isomer Out of stock Undisclosed
Nitroimidazole derivatives Active research Antiparasitic agents

Biologische Aktivität

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride, commonly referred to as a derivative of imidazole, has garnered attention in various fields of biological research due to its diverse pharmacological activities. This compound exhibits a range of biological effects, including antitumor, antibacterial, and antifungal properties. Below is a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₁H₁₄Cl₂N₃
  • Molecular Weight : 260.16 g/mol
  • CAS Number : 1423040-61-2

Antitumor Activity

Recent studies have highlighted the potential of imidazole derivatives, including (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride, in cancer therapy. For instance:

  • A study demonstrated that imidazole-containing compounds can inhibit specific kinases involved in tumor growth. One such compound showed an IC₅₀ value of 0.64 μM against multiple myeloma cell lines (MM1.S) .
CompoundTargetIC₅₀ (μM)
CFI-400945PLK4<0.01
Imidazole derivativeMM1.S0.64

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties:

  • A review on monomeric alkaloids indicated that several imidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

The biological activity of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride is attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases that play crucial roles in cell proliferation and survival.
  • Cellular Uptake : Its structural properties facilitate effective cellular uptake, enhancing its therapeutic potential.

Case Study 1: Antitumor Efficacy

In a mouse model of colon cancer, an imidazole derivative similar to (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine was found to significantly reduce tumor size compared to controls, indicating its potential as an effective antitumor agent .

Case Study 2: Antibacterial Activity

A comparative study assessed the antibacterial efficacy of various imidazole derivatives against clinical isolates of S. aureus and E. coli. The results indicated that the tested compounds, including (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride, produced notable inhibition zones, confirming their antibacterial properties .

Q & A

Q. What are the key considerations for synthesizing (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride in high yield and purity?

Methodological Answer: The synthesis of this chiral imidazole derivative involves three critical stages:

Imidazole Ring Formation : Use cyclization of 1,2-diamines with α-halo ketones under acidic conditions (e.g., ZnCl₂ as a catalyst at 80°C, pH <3) .

Chiral Center Introduction : Employ asymmetric synthesis or enzymatic resolution to establish the (S)-configuration. For example, chiral auxiliaries or lipase-mediated kinetic resolution can ensure stereochemical integrity .

Salt Formation : React the free base with HCl in anhydrous ethanol to form the dihydrochloride salt, enhancing solubility and stability .

Q. Optimization Tips :

  • Use excess alkylating agents (e.g., 2-fluoroethyl bromide) during substitution reactions to improve yield.
  • Purify intermediates via recrystallization (ethanol/water mixtures) to remove byproducts .

Q. How can researchers confirm the stereochemical integrity of the (S)-configured chiral center?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve crystal structures to confirm absolute configuration. Refinement protocols (e.g., riding models for hydrogen atoms) ensure accuracy .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers .
  • Optical Rotation : Compare experimental values ([α]D²⁵) with literature data for similar imidazole derivatives .

Q. What analytical methods are recommended for assessing purity and structural integrity?

Methodological Answer:

Analytical Method Key Parameters Purpose Reference
HPLC C18 column, 0.1% TFA in water/acetonitrile gradient (5→95% over 20 min), UV detection at 254 nmPurity assessment (>98%)
NMR ¹H/¹³C in D₂O (600 MHz), δ 7.8–8.2 ppm (imidazole protons), δ 4.1 ppm (chiral center)Structural confirmation
Mass Spectrometry ESI+ mode, m/z calc. [M+H]⁺ = 244.1Molecular weight validation

Q. What strategies optimize aqueous solubility given the hydrochloride salt form?

Methodological Answer:

  • Salt Selection : The dihydrochloride form increases solubility compared to the free base. Confirm solubility via shake-flask studies (e.g., 25 mg/mL in PBS at pH 7.4) .
  • Co-Solvents : Use 10–20% DMSO or cyclodextrin inclusion complexes to enhance solubility in biological assays .
  • pH Adjustment : Maintain pH <4 during formulation to prevent free base precipitation .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight glass containers at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to explore substituent impacts on biological activity?

Methodological Answer:

  • Analog Synthesis : Replace the phenyl or imidazole groups with bioisosteres (e.g., pyridine for phenyl, triazole for imidazole) and compare IC₅₀ values .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (imidazole N) and hydrophobic (phenyl ring) features .
  • In Vivo Testing : Prioritize analogs with >80% target engagement in rodent models for further development .

Q. How to address contradictions between in vitro activity and in vivo efficacy?

Methodological Answer:

  • Solubility-Permeability Balance : Use parallel artificial membrane permeability assays (PAMPA) to identify compounds with optimal logP (2–3) and solubility (>50 µM) .
  • Metabolic Stability : Conduct liver microsome assays (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
  • Formulation Adjustments : Switch to prodrugs (e.g., ester derivatives) to improve bioavailability .

Q. What computational approaches predict binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of imidazole-binding enzymes (e.g., cytochrome P450) to estimate binding energies .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å acceptable) .
  • QSAR Models : Train Random Forest algorithms on datasets of imidazole derivatives to predict logD and pIC₅₀ .

Q. How to develop stability-indicating assays under various conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) for 14 days. Monitor degradation via UPLC-MS .
  • Degradation Pathways : Major degradation products include imidazole ring oxidation (N-oxide formation) and phenyl group hydrolysis .
  • Validation : Ensure assay specificity (resolution >2.0 between peaks) and linearity (R² >0.99) per ICH Q2(R1) .

Q. What strategies identify metabolic pathways and degradation products?

Methodological Answer:

  • In Vitro Metabolite ID : Incubate with liver microsomes + NADPH. Use LC-HRMS to detect Phase I metabolites (e.g., hydroxylation at the ethylamine chain) .
  • Stable Isotope Tracing : Synthesize ¹³C-labeled analogs to track metabolic fate in vivo .
  • Toxicogenomics : Apply RNA-seq to hepatocytes exposed to the compound to identify oxidative stress pathways (e.g., Nrf2 activation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.